N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanecarboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzamides . It is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It had an IC50 value of 2 nM in vitro and inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .
Synthesis Analysis
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Scientific Research Applications
Metabolic Studies and Synthetic Cannabinoid Analysis
Metabolic Characterization : Research on synthetic cannabinoids similar to "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanecarboxamide" has focused on their metabolism and identification in various biological matrices. For instance, studies have detailed the in vitro metabolism of synthetic cannabinoids, highlighting the importance of understanding their metabolic pathways for drug testing and forensic analysis. The metabolic patterns were dominated by oxidation processes, suggesting potential markers for urine analysis and highlighting the challenges in interpreting hair analysis results due to the formation of thermolytic artefacts (Franz et al., 2017).
Synthetic and Analytical Characterization : Another facet of research has been the synthesis and differentiation of isomers of related compounds, underscoring the complexity and precision required in the synthetic process. The identification of specific isomers and their thorough analytical characterization contribute to the accurate classification of these chemicals, aiding in the regulatory and safety evaluations of new psychoactive substances (McLaughlin et al., 2016).
Therapeutic Potential and Chemical Synthesis
Anticancer Activity : Some derivatives of pyrazole compounds have shown selective cytotoxicity against cancer cell lines, indicating their potential as antitumor agents. For example, derivatives with specific structural features have exhibited significant in vivo inhibitory effects on tumor growth, suggesting a promising avenue for the development of new anticancer therapies (Yoshida et al., 2005).
Novel Synthetic Routes : Research has also explored innovative synthetic methodologies for creating pyrazole derivatives. These studies not only expand the chemical toolbox for synthesizing complex molecules but also open up new pathways for generating compounds with potential biological and pharmacological applications. For instance, microwave-assisted synthesis has been employed to efficiently produce tetrazolyl pyrazole amides with potential applications in various domains, including antimicrobial and pesticidal activities (Hu et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-18-14(11-7-8-11)9-13(17-18)10-16-15(19)12-5-3-2-4-6-12/h9,11-12H,2-8,10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUTXVHIMBKHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2CCCCC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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